molecular formula C11H16BrN3 B1376666 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine CAS No. 1247634-54-3

1-(3-Bromopyridin-2-yl)-4-ethylpiperazine

Cat. No.: B1376666
CAS No.: 1247634-54-3
M. Wt: 270.17 g/mol
InChI Key: CVMVJBYMVKNHSU-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromopyridin-2-yl)ethanone” is a related compound that has a molecular weight of 200.03 . It is a colorless to yellow to brown liquid or solid .


Synthesis Analysis

The synthesis of related compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The InChI code for “1-(3-Bromopyridin-2-yl)ethanone” is 1S/C7H6BrNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The physical form of “1-(3-Bromopyridin-2-yl)ethanone” is a colorless to yellow to brown liquid or solid . It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Modeling the Active Site of Type 3 Copper Proteins

The synthesis of less symmetrical dicopper(II) complexes, involving compounds related to 1-(3-Bromopyridin-2-yl)-4-ethylpiperazine, has been explored to model the active site of type 3 copper proteins. These complexes, with adjacent thioether groups, show increased catecholase activity, hinting at the potential of bromophenol-based ligands with piperazine arms in mimicking biological copper sites (Merkel et al., 2005).

Nucleophilic Substitution Reactions

The chemical, this compound, and its derivatives have been utilized in nucleophilic substitution reactions to create new compounds. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through such a reaction, demonstrating the versatility of bromopyridine compounds in organic synthesis (Mishriky & Moustafa, 2013).

Imaging of IRAK4 Enzyme in Neuroinflammation

A derivative of this compound was synthesized as a potential PET agent for imaging the IRAK4 enzyme in neuroinflammation, showcasing its application in the development of diagnostic tools in medicine (Wang et al., 2018).

Anticancer Activities

Novel Mannich bases derived from compounds related to this compound were synthesized and evaluated for their anticancer activities against prostate cancer cells, highlighting the potential of such compounds in cancer therapy (Demirci & Demirbas, 2019).

Inhibitors of 15-Lipoxygenase

Compounds synthesized from derivatives of this compound were evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes, showcasing the therapeutic potential of these compounds in treating inflammation-related disorders (Asghari et al., 2016).

Safety and Hazards

The safety information for “1-(3-Bromopyridin-2-yl)ethanone” includes precautionary statements P280, P305+P351+P338, P310 . The hazard statements are H302, H315, H319, H332, H335 .

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-10(12)4-3-5-13-11/h3-5H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVJBYMVKNHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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